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Technical Support Center: TYK2 Western
Blotting
Welcome to the technical support center for TYK2 western blotting. This guide provides

troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help

researchers, scientists, and drug development professionals obtain a strong and specific signal

for the TYK2 protein.

Troubleshooting Guide & FAQs
This section addresses common issues encountered during TYK2 western blotting, particularly

focusing on low or absent signals.

Q1: Why am I seeing a very faint or no band for TYK2?

A faint or absent band for TYK2, a protein of approximately 134 kDa, can stem from multiple

factors throughout the western blot workflow.[1][2][3][4] The primary areas to investigate are

sample quality, protein transfer efficiency, antibody performance, and detection settings. Given

TYK2's large size, inefficient transfer from the gel to the membrane is a frequent issue.[5][6]

Additionally, low endogenous expression in your chosen cell or tissue type could be the reason,

making a positive control essential.[3]

Q2: My TYK2 signal is weak. How can I improve my sample preparation?
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Optimizing sample preparation is critical for detecting low-abundance proteins like TYK2.

Lysis Buffer Selection: Use a robust lysis buffer, such as RIPA buffer, that efficiently

solubilizes proteins. Ensure the lysis buffer is supplemented with a fresh cocktail of protease

and phosphatase inhibitors to prevent TYK2 degradation.[3][7]

Increase Protein Load: If TYK2 expression is low in your sample, increase the total protein

amount loaded per lane. Aim for 30-50 µg of total protein.[4][7]

Positive Control: Always include a positive control lysate from a cell line known to express

TYK2. Based on RNA expression data, cell lines like Raji, Daudi, and other hematopoietic

lines are good candidates.[8][9] This helps confirm that the downstream protocol steps are

working correctly.[3]

Q3: What are the optimal SDS-PAGE and transfer conditions for a large protein like TYK2?

Transferring large proteins like TYK2 (134 kDa) requires specific adjustments to standard

protocols.

Gel Percentage: Use a low-percentage polyacrylamide gel (e.g., 6-8% Tris-glycine or a 4-

12% gradient gel) to ensure the protein migrates out of the gel matrix efficiently.[5] Tris-

Acetate gels are also recommended for better separation of high molecular weight proteins.

[6]

Transfer Method: A wet (tank) transfer is generally more efficient for large proteins than a

semi-dry transfer.[6][7]

Transfer Buffer Composition: To improve transfer, consider adding up to 0.05% SDS to the

transfer buffer.[5] Concurrently, reducing the methanol concentration to 10% or less can

prevent protein precipitation and aid its transfer from the gel.[5][6]

Transfer Time and Voltage: Optimize transfer time and voltage. A longer transfer time at a

lower voltage (e.g., 70-80V for 90-120 minutes) or an overnight transfer at low constant

current (e.g., 20-30 mA) at 4°C is often effective for large proteins.[5][6]

Membrane Choice: PVDF membranes are often preferred for larger proteins due to their

higher binding capacity and mechanical strength.
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Q4: How can I optimize my antibody incubation and detection steps?

Primary Antibody: Ensure you are using a validated antibody specific for TYK2. Check the

supplier's datasheet for recommended dilutions and incubation conditions.[8][10][11] If the

signal is weak, consider increasing the primary antibody concentration or extending the

incubation time to overnight at 4°C.[1][2]

Blocking Buffer: The choice of blocking buffer can sometimes mask the epitope. If you are

using non-fat dry milk and getting a weak signal, try switching to 5% Bovine Serum Albumin

(BSA) or a specialized commercial blocking buffer.[3][12]

Secondary Antibody: Use a fresh, high-quality secondary antibody at its optimal dilution.

Detection Reagent: Use a high-sensitivity chemiluminescent substrate (ECL) to enhance

signal detection, especially for low-abundance proteins.[1] Ensure the substrate is not

expired and allow for adequate incubation time before imaging.

Exposure Time: Increase the exposure time during imaging to capture a faint signal.[1]

Experimental Protocols
Detailed Western Blot Protocol for TYK2
This protocol is optimized for detecting the high molecular weight TYK2 protein.

Cell Lysis and Protein Quantification:

Wash cells with ice-cold PBS.

Lyse the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase

inhibitor cocktails.

Incubate on ice for 30 minutes, vortexing occasionally.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant and determine the protein concentration using a BCA or Bradford

assay.
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Sample Preparation:

Mix 30-50 µg of protein lysate with 4X Laemmli sample buffer containing a reducing agent

(e.g., β-mercaptoethanol or DTT).

Boil the samples at 95-100°C for 5-10 minutes.

SDS-PAGE:

Load samples onto a 7.5% polyacrylamide gel.

Include a pre-stained protein ladder covering a broad molecular weight range (up to 250

kDa).

Run the gel at 100-120V until the dye front reaches the bottom.

Protein Transfer (Wet Transfer):

Activate a PVDF membrane in methanol for 30 seconds, then rinse in distilled water and

soak in transfer buffer.

Assemble the transfer sandwich (sponge > filter paper > gel > PVDF membrane > filter

paper > sponge), ensuring no air bubbles are trapped.

Use a transfer buffer containing 25 mM Tris, 192 mM Glycine, 10% Methanol, and

0.0375% SDS.

Perform the transfer at 80V for 2 hours or overnight at 30 mA, keeping the transfer tank

cool (e.g., on ice or in a cold room).

After transfer, check transfer efficiency by staining the membrane with Ponceau S.[4][13]

Immunoblotting:

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1%

Tween-20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with a validated anti-TYK2 primary antibody (see Table 1 for

examples) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

Wash the membrane three times for 10 minutes each with TBST.

Incubate with an appropriate HRP-conjugated secondary antibody diluted in blocking

buffer for 1 hour at room temperature.

Wash the membrane again three times for 10 minutes each with TBST.

Detection:

Incubate the membrane with an enhanced chemiluminescent (ECL) substrate according to

the manufacturer's instructions.

Capture the signal using a digital imager or X-ray film. Adjust exposure time as needed to

achieve a clear signal without excessive background.

Data Presentation
Table 1: Recommended Anti-TYK2 Antibodies and
Dilutions
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Antibody Provider Catalog Number Type
Recommended WB
Dilution

Cell Signaling

Technology
#9312 Rabbit Polyclonal 1:1000

Cell Signaling

Technology
#14193 Rabbit Monoclonal 1:1000

Abcam ab223733 Rabbit Polyclonal 0.04 µg/ml

Proteintech 67411-1-Ig Mouse Monoclonal 1:3000

Proteintech 16412-1-AP Rabbit Polyclonal 1:600

Novus Biologicals NBP2-76968 Rabbit Polyclonal 1:500

Thermo Fisher

Scientific
PA5-34497 Rabbit Polyclonal 1-2 µg/mL

Note: Optimal dilutions should be determined experimentally by the end-user.

Table 2: Relative TYK2 Expression in Common Human
Cell Lines
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Cell Line Lineage
Relative TYK2 RNA
Expression (nTPM)

Notes

Raji
B-Lymphocyte

(Burkitt's lymphoma)
High

Commonly used as a

positive control.[8]

Daudi
B-Lymphocyte

(Burkitt's lymphoma)
High

High endogenous

expression.

Jurkat
T-Lymphocyte (Acute

T cell leukemia)
Moderate

Often shows

detectable levels of

TYK2.[8]

HEK293T Embryonic Kidney Moderate
Used for KO validation

of some antibodies.

MCF-7 Breast Cancer Low to Moderate
Expression may be

variable.[11]

A549 Lung Carcinoma Low

Lower expression

compared to

hematopoietic lines.

[14][15]

Data summarized from The Human Protein Atlas.[9] nTPM = normalized Transcripts Per

Million. Expression levels are relative and for guidance only.

Visualizations
Signaling Pathway and Workflow Diagrams
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Caption: Canonical JAK-STAT signaling pathway involving TYK2.
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Start: Low/No TYK2 Signal

Is positive control visible?

Check Transfer Efficiency
(Ponceau S Stain)

 No 

Check Sample Prep:
- Use Protease Inhibitors

- Load more protein (30-50µg)
- Check protein integrity

 Yes 

Optimize Transfer for >130 kDa:
- Low % Gel (7.5%)

- Wet Transfer, Overnight @ 4°C
- Add SDS (0.0375%) to buffer

- Reduce Methanol (<10%)

Check Antibodies &
Detection

Optimize Incubation:
- Increase Primary Ab conc.
- Incubate overnight @ 4°C
- Use high-sensitivity ECL
- Increase exposure time

Problem Solved

Click to download full resolution via product page

Caption: Troubleshooting workflow for low TYK2 western blot signal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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